molecular formula C16H24FN3 B5194396 1-(2-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine

1-(2-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine

Cat. No. B5194396
M. Wt: 277.38 g/mol
InChI Key: OGTLFZGYLKQZRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-4-(1-methyl-4-piperidinyl)piperazine (also known as 2-F-4-MAR) is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 2-F-4-MAR is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. These actions are thought to contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
2-F-4-MAR has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play important roles in regulating mood, behavior, and cognition. It has also been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-F-4-MAR is its potential as a novel pharmacological agent for the treatment of various neurological disorders. However, there are also several limitations associated with its use in lab experiments. For example, its effects may vary depending on the dosage, route of administration, and duration of treatment. It may also have potential side effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on 2-F-4-MAR. One area of interest is the development of more selective and potent analogs of the compound that can be used in the treatment of specific neurological disorders. Another area of interest is the investigation of its potential as a treatment for substance abuse disorders, such as cocaine and methamphetamine addiction. Additionally, further studies are needed to better understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2-F-4-MAR involves the reaction of 1-(2-fluorophenyl)piperazine with 1-methyl-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-F-4-MAR has been studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, indicating its potential as a novel pharmacological agent.

properties

IUPAC Name

1-(2-fluorophenyl)-4-(1-methylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3/c1-18-8-6-14(7-9-18)19-10-12-20(13-11-19)16-5-3-2-4-15(16)17/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTLFZGYLKQZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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